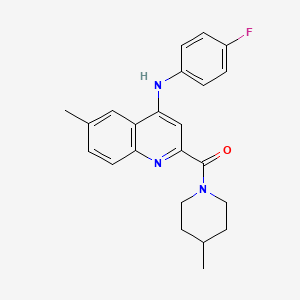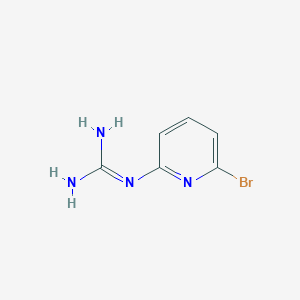
2-(6-Bromopyridin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Bromopyridin-2-yl)guanidine” is a chemical compound that has been used in various research and development contexts . It is also known as “N-[(6-bromopyridin-2-yl)methyl]guanidine dihydrochloride” with a CAS Number of 2503205-05-6 .
Synthesis Analysis
Guanidines, which include “this compound”, are typically prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . In one study, guanidine-pyridine hybrid derivatives were synthesized by substituted urea derivatives namely 1,1,3,3-tetramethylurea and N, N′-dimethylurea with 2-aminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(6-Bromopyridin-2-yl)guanidine is a compound involved in diverse synthetic pathways, demonstrating its versatility in organic chemistry. A study by Salvatori et al. (2005) explored the synthesis of various substituted 2-aminotetrahydroazolopyridines and 2-aminohexahydroazolopyridines through bromine-mediated addition of protected guanidine to hydropyridine derivatives. This process showcases the compound's role in generating bicyclic azoles, highlighting its utility in constructing complex organic frameworks with potential biological activities (Salvatori et al., 2005).
Biogenetic Synthesis and Marine Alkaloids
This compound also finds application in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids. Research by Abou-Jneid et al. (2004) detailed a simple synthesis method for creating fused tetrahydro-imidazopyridine via the selective addition of protected guanidine to N-carbomethoxy-1,2-dihydropyridine in the presence of bromine. This methodology facilitates the production of natural marine metabolites, such as 3-amino-1-(2-aminoimidazol-4-yl)-prop-1-ene, from pyridine, suggesting the potential for discovering new pharmacologically active compounds from marine sources (Abou-Jneid et al., 2004).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound was explored through the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives by Babu et al. (2015). These compounds were obtained via a multi-step synthesis starting from 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other reactions to afford the final products. The synthesized compounds exhibited significant in vitro antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).
Coordination Chemistry
The coordination chemistry of guanidines, including this compound, is a field of interest due to the versatility and flexible ligand properties of these compounds. Bailey and Pace (2001) reviewed the coordination modes and donor properties of guanidines, showing compatibility with a wide range of metal ions. This research underscores the importance of this compound in developing metal-organic frameworks and complexes with potential applications in catalysis, materials science, and bioinorganic chemistry (Bailey & Pace, 2001).
Zukünftige Richtungen
The future directions for “2-(6-Bromopyridin-2-yl)guanidine” could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its potential antibacterial properties could be further explored, particularly in the context of developing new antibiotic compounds to control and prevent the growth of drug-resistant bacterial strains .
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAILWPWGQJFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

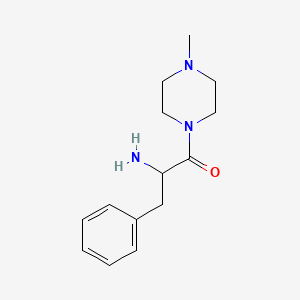
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
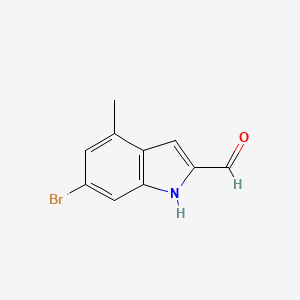
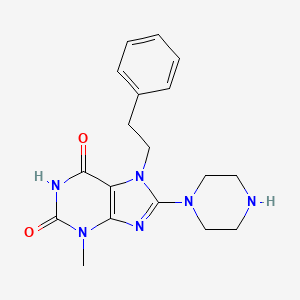
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
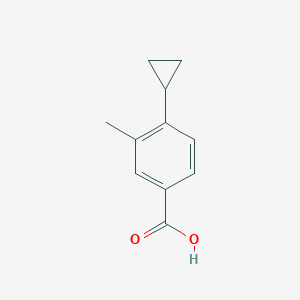
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)
